

# understanding the reactivity of methyl chloroformate with nucleophiles

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## Compound of Interest

Compound Name: Methyl chloroformate

Cat. No.: B043013

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An In-depth Technical Guide to the Reactivity of **Methyl Chloroformate** with Nucleophiles

## Introduction

**Methyl chloroformate** (MCF), with the chemical formula  $\text{CH}_3\text{O}(\text{CO})\text{Cl}$ , is a highly reactive organic compound and a key reagent in organic synthesis.<sup>[1][2]</sup> Formally an ester of chloroformic acid, it is a colorless, volatile liquid primarily utilized for introducing the methoxycarbonyl group to various nucleophiles.<sup>[1][3]</sup> Its reactivity is comparable to that of acyl chlorides, making it an indispensable tool for the synthesis of carbamates, carbonates, and mixed anhydrides.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of the core principles governing the reactivity of **methyl chloroformate** with common nucleophiles, targeting researchers, scientists, and professionals in drug development and chemical industries.

## Core Properties of **Methyl Chloroformate**

Property	Value	Reference(s)
Molecular Formula	C <sub>2</sub> H <sub>3</sub> ClO <sub>2</sub>	[3]
Molecular Weight	94.50 g/mol	[2][4]
Boiling Point	70-72 °C	[2]
Density	1.223 g/mL (at 25 °C)	[2]
Flash Point	10 °C	[2]
Solubility	Soluble in common organic solvents (acetone, chloroform, toluene, THF). Decomposes in water.	[3][4]

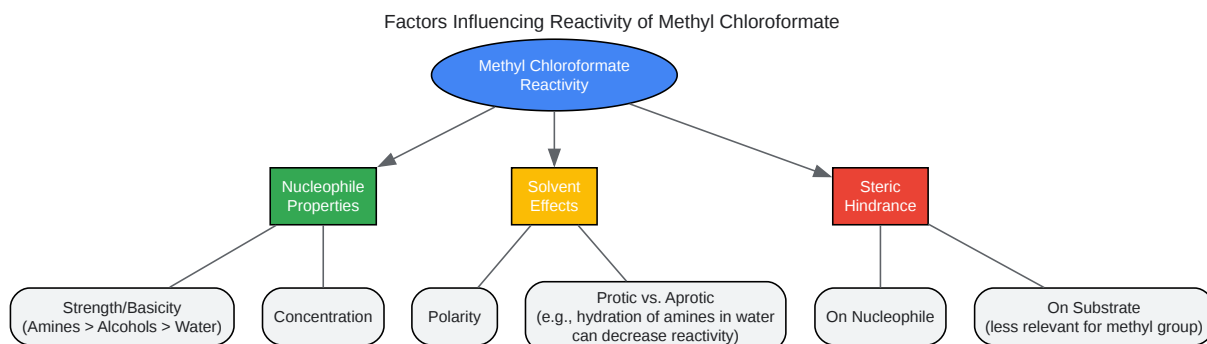
## Core Principles of Reactivity

The reactivity of **methyl chloroformate** is dictated by the high electrophilicity of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nature of the nucleophile, solvent, and reaction conditions significantly influences the reaction pathway and rate.[5]

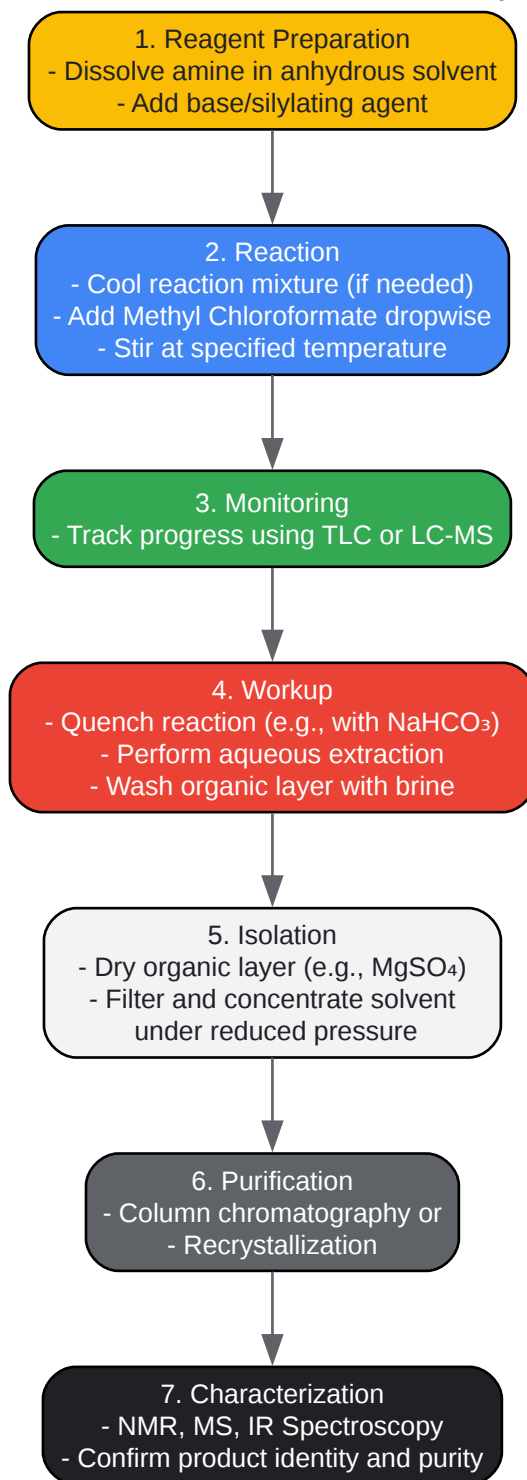
The general mechanism involves two key steps:

- **Nucleophilic Attack:** The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
- **Elimination:** The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the final product.

Factors that enhance the nucleophilicity of the attacking species, such as higher basicity and lower steric hindrance, generally increase the reaction rate.[5][6]



## Experimental Workflow for Carbamate Synthesis

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